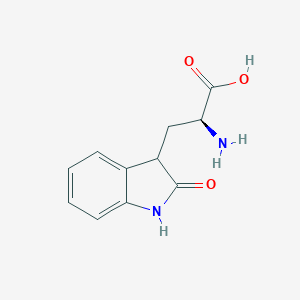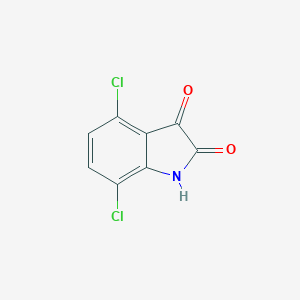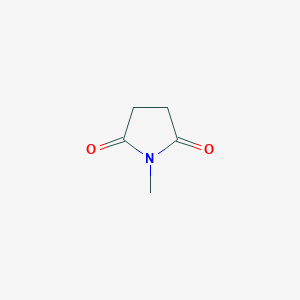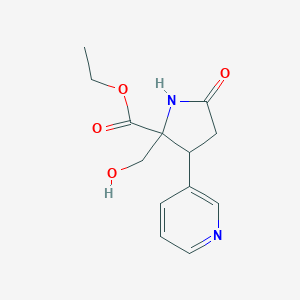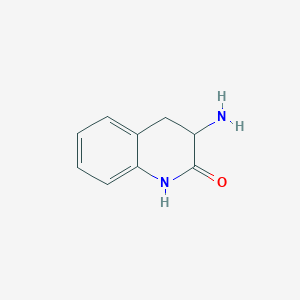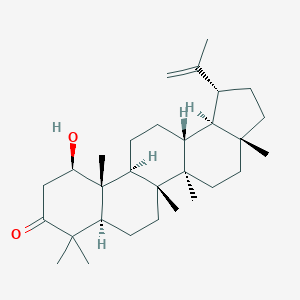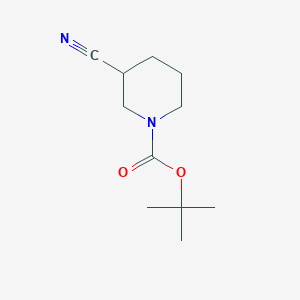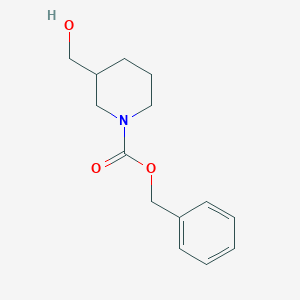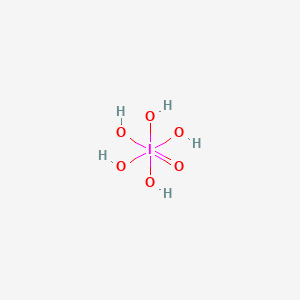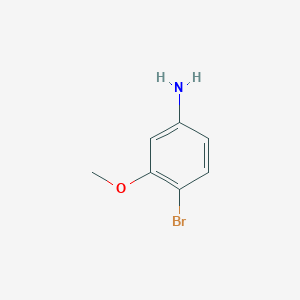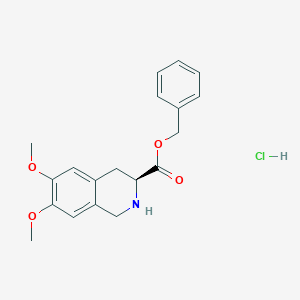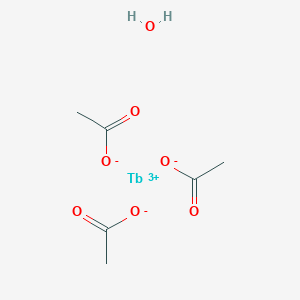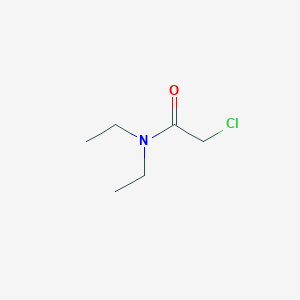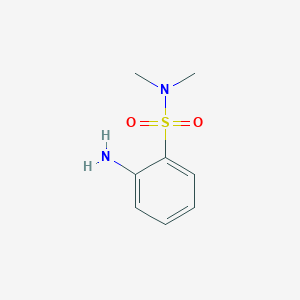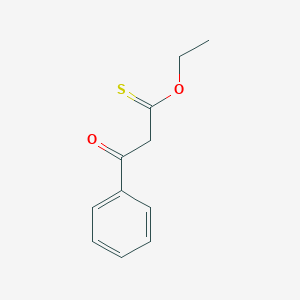
3-Oxo-3-phenylthiopropionic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3-phenylthiopropionic acid ethyl ester, also known as OTOP or 3-phenyl-2-thioxo-4-oxo-3-thiopropionate ethyl ester, is a chemical compound commonly used in scientific research. It is a member of the thiol ester family and has various applications in the field of biochemistry, pharmacology, and medicine.
Wirkmechanismus
3-Oxo-3-phenylthiopropionic acid ethyl ester works by irreversibly binding to the active site of cysteine proteases, leading to their inhibition. It forms a covalent bond with the thiol group of the cysteine residue, which is essential for the catalytic activity of the enzyme. This results in the inhibition of the enzyme's activity and the prevention of its involvement in various biological processes.
Biochemische Und Physiologische Effekte
3-Oxo-3-phenylthiopropionic acid ethyl ester has been shown to have a significant impact on various biochemical and physiological processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of malaria parasites, and reduce inflammation in arthritis. It has also been shown to have an effect on the immune system, with potential applications in immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
3-Oxo-3-phenylthiopropionic acid ethyl ester has several advantages for use in lab experiments. It is stable and easy to handle, has a high degree of selectivity for cysteine proteases, and has a low toxicity profile. However, it also has some limitations, including its irreversible binding to the enzyme and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of 3-Oxo-3-phenylthiopropionic acid ethyl ester in scientific research. One potential application is in the development of new therapies for cancer, arthritis, and other diseases that involve cysteine proteases. 3-Oxo-3-phenylthiopropionic acid ethyl ester could also be used in the study of the immune system and in the development of immunotherapies. Additionally, further research is needed to explore the potential off-target effects of 3-Oxo-3-phenylthiopropionic acid ethyl ester and to develop more selective inhibitors of cysteine proteases.
Synthesemethoden
3-Oxo-3-phenylthiopropionic acid ethyl ester can be synthesized through a multi-step process starting from commercially available reagents. The process involves the reaction of ethyl acetoacetate with phenyl isothiocyanate, followed by the addition of sodium methoxide and hydrochloric acid. The final product is obtained after the purification process.
Wissenschaftliche Forschungsanwendungen
3-Oxo-3-phenylthiopropionic acid ethyl ester has been extensively used in scientific research for its ability to inhibit the activity of cysteine proteases, which play a crucial role in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of diseases such as cancer, arthritis, and malaria.
Eigenschaften
CAS-Nummer |
16516-19-1 |
|---|---|
Produktname |
3-Oxo-3-phenylthiopropionic acid ethyl ester |
Molekularformel |
C11H12O2S |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
O-ethyl 3-oxo-3-phenylpropanethioate |
InChI |
InChI=1S/C11H12O2S/c1-2-13-11(14)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
GTPRFMULQGUWHD-UHFFFAOYSA-N |
SMILES |
CCOC(=S)CC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=S)CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



